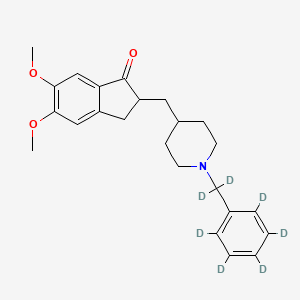

Donepezil-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis and derivatives of Donepezil have been a subject of extensive research . The typical synthesis pathway for Donepezil involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, utilizing the Wittig reaction . This is succeeded by a subsequent dehydration step and catalytic reduction of the exocyclic double bond, yielding the desired product .

Molecular Structure Analysis

Donepezil is a selective acetylcholinesterase inhibitor (AChEI) having N-benzylpiperidine and an indanone moiety . It contains a piperidine nucleus .

Chemical Reactions Analysis

Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .

Physical And Chemical Properties Analysis

The conformational features of a molecule critically influence its physical and chemical properties . All designed compounds along with parent compound, Donepezil, were subjected to full geometry optimization using DFT .

Applications De Recherche Scientifique

Alzheimer’s Disease (AD) Treatment

Structural Modifications and Analogues

Greener Synthesis Techniques

Global Collaborations

Mécanisme D'action

Target of Action

Donepezil-d7, a deuterium-labeled form of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning . By inhibiting AChE, Donepezil-d7 increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission .

Mode of Action

Donepezil-d7 interacts with its target, AChE, by selectively and reversibly inhibiting the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain . The increased acetylcholine levels enhance cholinergic transmission, which is crucial for memory and learning .

Biochemical Pathways

The primary biochemical pathway affected by Donepezil-d7 is the cholinergic pathway . By inhibiting AChE, Donepezil-d7 prevents the degradation of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This enhances the transmission of signals in the cholinergic pathway, which plays a vital role in memory and learning . Additionally, Donepezil-d7 may also influence other pathways related to amino acid metabolism and sugar metabolism .

Pharmacokinetics

Donepezil-d7, like Donepezil, is expected to have good oral bioavailability and can easily cross the blood-brain barrier . It is also expected to have a long biological half-life, similar to Donepezil, which has a half-life of about 70 hours . These properties contribute to Donepezil-d7’s effectiveness as a therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The molecular effect of Donepezil-d7’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE . On a cellular level, this leads to enhanced cholinergic transmission, which is crucial for memory and learning . Donepezil-d7 may also have neuroprotective effects, as suggested by studies showing its potential to promote oligodendrocyte generation and remyelination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Donepezil-d7. For instance, the physiological condition of the patient, such as the presence of other diseases or the use of other medications, can affect the drug’s action and efficacy . Furthermore, factors related to drug formulation and administration, such as the use of nanostructured lipid carriers for drug delivery, can enhance the drug’s stability and bioavailability .

Safety and Hazards

Propriétés

IUPAC Name |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBPBSSDYVVLD-UOOROTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Donepezil-d7 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)

![5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole](/img/structure/B2474409.png)

![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)

![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)